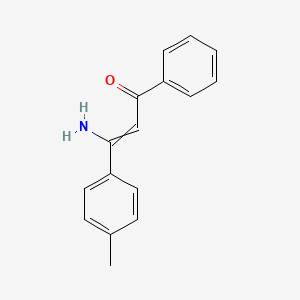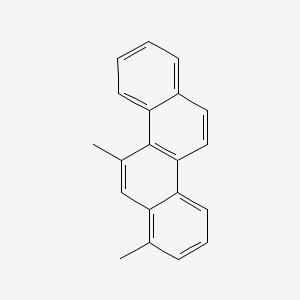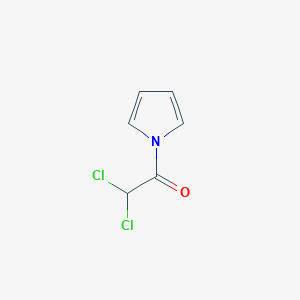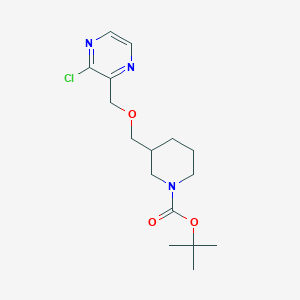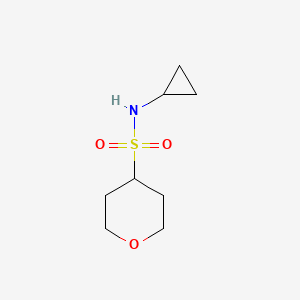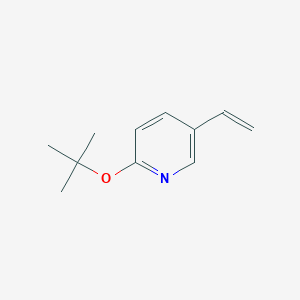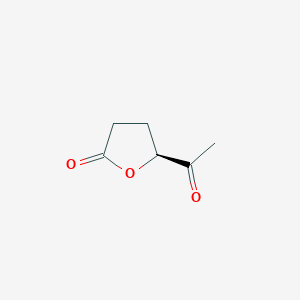
2-Methylcyclotridecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclotridecan-1-one is an organic compound with the molecular formula C₁₄H₂₆O. It is a cyclic ketone, characterized by a thirteen-membered ring with a methyl group attached to the second carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclotridecan-1-one can be achieved through several methods. One common approach involves the cyclization of long-chain hydrocarbons followed by oxidation. For instance, the cyclization of a suitable diene precursor can be catalyzed by a transition metal catalyst, followed by oxidation to introduce the ketone functional group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of high-pressure reactors and efficient catalysts ensures high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylcyclotridecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: Carboxylic acids and esters.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Methylcyclotridecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 2-Methylcyclotridecan-1-one involves its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, including enzyme-catalyzed reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododecanone: A twelve-membered cyclic ketone.
Cyclotridecanone: A thirteen-membered cyclic ketone without the methyl substitution.
2-Methylcyclododecanone: A twelve-membered cyclic ketone with a methyl group .
Uniqueness
2-Methylcyclotridecan-1-one is unique due to its specific ring size and the presence of a methyl group, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
63662-71-5 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
2-methylcyclotridecan-1-one |
InChI |
InChI=1S/C14H26O/c1-13-11-9-7-5-3-2-4-6-8-10-12-14(13)15/h13H,2-12H2,1H3 |
Clé InChI |
ASQBFCPNMMCIGN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCCCCCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13960509.png)
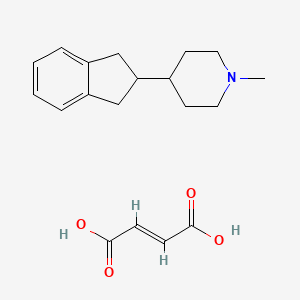
![N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13960520.png)
